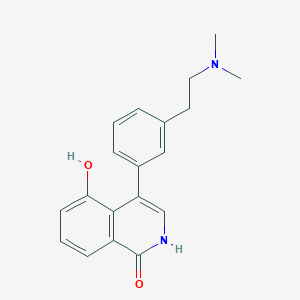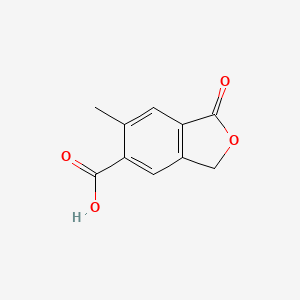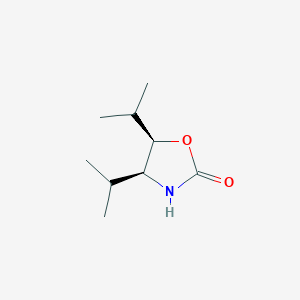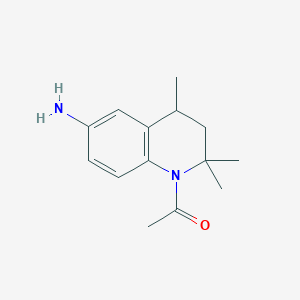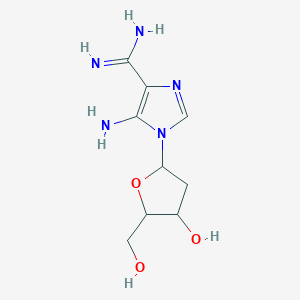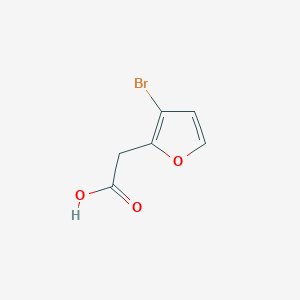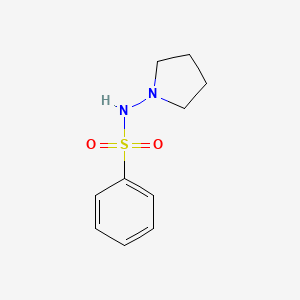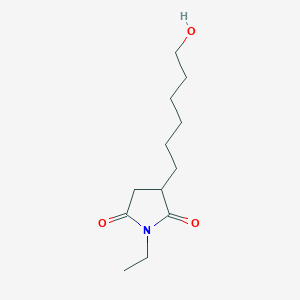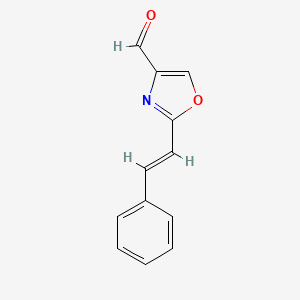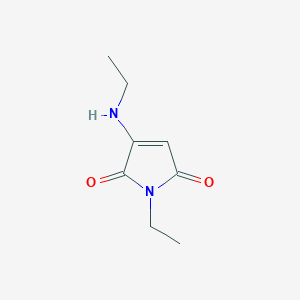
1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with ethyl and ethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Substitution Reactions: The ethyl and ethylamino groups can be introduced through substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base, while the ethylamino group can be introduced via nucleophilic substitution using ethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The ethyl and ethylamino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the synthesis of conductive polymers and other advanced materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, while the pyrrole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but with a methylamino group instead of an ethylamino group.
1-Methyl-3-(ethylamino)-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-(propylamino)-1H-pyrrole-2,5-dione: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione is unique due to the specific combination of ethyl and ethylamino groups, which can influence its chemical reactivity and biological activity. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
457959-69-2 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-ethyl-3-(ethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H12N2O2/c1-3-9-6-5-7(11)10(4-2)8(6)12/h5,9H,3-4H2,1-2H3 |
Clave InChI |
HFINMUUUZXMTLZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=O)N(C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
